(Trimethylpyrimidin-5-yl)methanamine dihydrochloride
Overview
Description
(Trimethylpyrimidin-5-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Agonism and Therapeutic Potential
Compounds with structural similarities to "(Trimethylpyrimidin-5-yl)methanamine dihydrochloride" have been studied for their affinity to serotonin receptors and potential therapeutic applications. For instance, certain compounds have shown high-affinity binding to serotonin2C (5-HT2C) receptors and demonstrated effects suggestive of therapeutic potential in obsessive-compulsive disorder and depression. These compounds did not exhibit anxiogenic effects and showed antidepressant potential in various animal models, including effects on the sleep-waking pattern characteristic of antidepressant drugs (J. Martin et al., 1998).
Antimicrobial and Anti-diabetic Activities
Research on derivatives of structurally related compounds has revealed antimicrobial and anti-diabetic activities. A novel series of derivatives exhibited excellent antimicrobial activity against tested microorganisms and confirmed higher alpha-amylase and alpha-glucosidase inhibition activity, showing considerable potential in anti-diabetic applications (V. Ramya et al., 2017).
Neuroleptic Activity
Benzamides derived from related structures have been synthesized as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats. These compounds, particularly among the benzamides of 1-benzyl-3-aminopyrrolidine, demonstrated significant neuroleptic activity, suggesting potential use in treating psychosis with fewer side effects (S. Iwanami et al., 1981).
Antihistaminic and Antiserotonin Properties
Research has demonstrated the antihistaminic and antiserotonin actions of certain compounds, indicating potential for dual-action therapeutic applications. These properties were revealed through the ability to antagonize the vasodepressor effects of histamine and serotonin in animal models, suggesting a high degree of both antihistaminic and antiserotonin activity (C. A. Stone et al., 1961).
Antimalarial Activity
Dihydroartemisinin derivatives with structural similarities have shown promising antimalarial activity. These derivatives were more effective against certain Plasmodium falciparum clones and were not cross-resistant with existing antimalarials, highlighting the potential for novel antimalarial therapies (A. Lin et al., 1992).
Properties
IUPAC Name |
(2,4,6-trimethylpyrimidin-5-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-5-8(4-9)6(2)11-7(3)10-5;;/h4,9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNYJIDPMZOMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-88-2 | |
Record name | (trimethylpyrimidin-5-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.